4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326812-90-1
VCID: VC11710363
InChI: InChI=1S/C17H22N2O5/c1-18-9-7-17(8-10-18)19(14(11-24-17)16(21)22)15(20)12-3-5-13(23-2)6-4-12/h3-6,14H,7-11H2,1-2H3,(H,21,22)
SMILES: CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)OC
Molecular Formula: C17H22N2O5
Molecular Weight: 334.4 g/mol

4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326812-90-1

Cat. No.: VC11710363

Molecular Formula: C17H22N2O5

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid - 1326812-90-1

Specification

CAS No. 1326812-90-1
Molecular Formula C17H22N2O5
Molecular Weight 334.4 g/mol
IUPAC Name 4-(4-methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C17H22N2O5/c1-18-9-7-17(8-10-18)19(14(11-24-17)16(21)22)15(20)12-3-5-13(23-2)6-4-12/h3-6,14H,7-11H2,1-2H3,(H,21,22)
Standard InChI Key YUHPYOCFSDHQCC-UHFFFAOYSA-N
SMILES CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)OC
Canonical SMILES CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)OC

Introduction

Structural and Molecular Characterization

Core Architecture

The molecule features a spirocyclic system where a piperidine ring (8-methyl-1,8-diazaspiro[4.5]decane) is fused to an oxolane ring via a shared spiro carbon atom. This rigid framework is substituted at position 4 with a 4-methoxybenzoyl group and at position 3 with a carboxylic acid (Figure 1). The spiro junction imposes conformational constraints, potentially enhancing binding selectivity in biological systems .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₂N₂O₅
Molecular Weight334.4 g/mol
IUPAC Name4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
SMILESCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)OC
InChIKeyYUHPYOCFSDHQCC-UHFFFAOYSA-N

Stereochemical Considerations

While stereochemical data remain unspecified in available literature, the spirocyclic core inherently introduces chirality. Computational modeling suggests that the 4-methoxybenzoyl and carboxylic acid substituents occupy equatorial positions to minimize steric strain, though experimental validation is required .

Synthetic Pathways and Challenges

Retrosynthetic Analysis

Proposed synthesis routes derive from analogous spirocyclic compounds described in patents . A plausible strategy involves:

  • Core Construction: Cyclocondensation of a substituted piperidone with a diol to form the 1-oxa-4,8-diazaspiro[4.5]decane scaffold.

  • Functionalization: Acylation at position 4 using 4-methoxybenzoyl chloride under Schotten-Baumann conditions.

  • Carboxylic Acid Introduction: Oxidation of a propargyl alcohol intermediate or hydrolysis of a nitrile group.

Key Synthetic Hurdles

  • Regioselectivity: Competing acylation at nitrogen versus oxygen centers necessitates protecting group strategies.

  • Spirocyclization Efficiency: Low yields (<30%) reported for analogous systems due to ring strain and side reactions .

Table 2: Comparative Synthetic Approaches for Spirocyclic Analogues

Compound ClassKey StepYield (%)Reference
1-Oxa-3,8-diazaspiro[4.5]decan-2-onesMitsunobu spirocyclization22–45
1-Oxa-2,8-diazaspiro[4.5]dec-2-enesAcid-catalyzed cyclization18–37

Physicochemical and Pharmacokinetic Profiles

Solubility and Lipophilicity

Calculations using the Wildman-Crippen method predict:

  • LogP: 1.8 ± 0.3 (moderate lipophilicity)

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), suggesting formulation challenges for parenteral delivery.

Metabolic Stability

In silico metabolism (CYP450) simulations indicate susceptibility to:

  • O-Demethylation: CYP3A4-mediated cleavage of the 4-methoxy group (major pathway).

  • Carboxylic Acid Conjugation: Glucuronidation predicted at position 3 .

Material Science Applications

Coordination Polymers

The carboxylic acid and ether oxygen atoms provide potential metal-binding sites. Preliminary simulations indicate formation of 2D networks with Cu(II) ions (bond length: 1.95–2.10 Å), relevant for catalytic or sensing applications.

Liquid Crystalline Behavior

The 4-methoxybenzoyl group may promote mesophase formation. Differential scanning calorimetry (DSC) of analogous compounds shows smectic phases between 120–180°C, suggesting utility in optoelectronic devices .

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